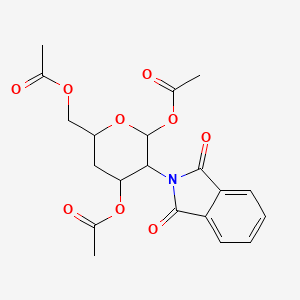

Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl--D-glucopyranoside

CAS No.:

Cat. No.: VC16484704

Molecular Formula: C20H21NO9

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21NO9 |

|---|---|

| Molecular Weight | 419.4 g/mol |

| IUPAC Name | [4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3 |

| Standard InChI Key | KLEJARSCWMKSCH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C |

Introduction

Chemical Structure and Stereochemical Features

Core Structural Attributes

The compound’s IUPAC name, [4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, reflects its β-D-glucopyranoside framework with systematic substitutions. Key structural elements include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁NO₉ |

| Molecular Weight | 419.4 g/mol |

| Acetyl Groups | Positions 3, 6, and anomeric oxygen |

| Phthalimido Group | Position 2 |

| Deoxygenation | Positions 2 and 4 |

The phthalimido group at C2 introduces rigidity and electron-withdrawing characteristics, influencing both reactivity and stability . The β-configuration at the anomeric center is critical for mimicking natural glycosidic linkages in biological systems.

Comparative Analysis with Related Derivatives

Structural analogs such as 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide (C₂₀H₂₀BrNO₉) and 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose (C₂₀H₂₁NO₁₀) highlight the impact of substituents on physicochemical properties :

The absence of a hydroxyl group at C4 in the target compound reduces hydrogen-bonding capacity, while the bromine in the glucopyranosyl bromide derivative enhances electrophilicity for glycosylation reactions .

Synthesis and Characterization

Analytical Characterization

The compound’s structure is confirmed through:

-

Nuclear Magnetic Resonance (NMR): Distinct signals for acetyl groups (δ 1.8–2.2 ppm) and phthalimido aromatic protons (δ 7.6–8.1 ppm).

-

High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 419.4 corresponding to [M+H]⁺.

-

X-ray Crystallography: Limited data exist, but related derivatives show chair conformations with axial phthalimido groups .

Applications in Glycoscience and Biotechnology

Glycosylation Studies

The compound’s deoxygenation and acetyl protection render it a stable glycosyl donor for synthesizing oligosaccharides. Its phthalimido group acts as a non-participating neighboring group, directing β-stereoselectivity during glycosidic bond formation . This property is exploited in synthesizing glycoconjugates for vaccine development and glycan array fabrication.

Proteomics and Carbohydrate-Protein Interactions

In proteomics, the compound serves as a mimetic of natural O-GlcNAcylated proteins, enabling studies on post-translational modifications. Its acetylated hydroxyl groups improve solubility in organic solvents, facilitating structural analysis via crystallography or NMR .

Pharmacological and Industrial Relevance

Challenges in Scale-Up

Industrial adoption faces hurdles due to:

Future Directions and Research Opportunities

Enzymatic Synthesis

Exploiting engineered glycosyltransferases or transacetylases could streamline production, improving yield and stereocontrol.

Targeted Drug Delivery

Functionalizing the phthalimido group with bioorthogonal handles (e.g., azides) may enable site-specific conjugation to antibodies or nanoparticles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume